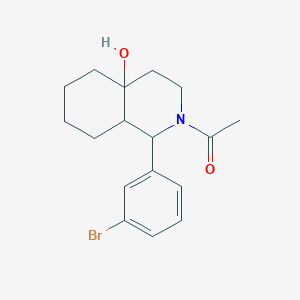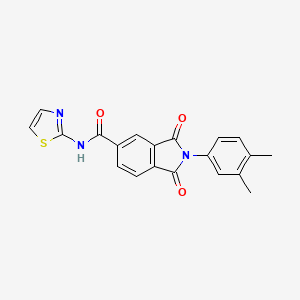
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is a synthetic compound that belongs to the class of isoquinolines. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is not fully understood, but it is believed to act as a dopamine receptor agonist. It has been shown to bind to both D1 and D2 dopamine receptors, leading to an increase in dopamine release in the brain. This increase in dopamine activity may be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to increase dopamine release in neuronal cells and to protect against oxidative stress. In vivo studies have shown that it can improve motor function in animal models of Parkinson's disease and reduce amyloid-beta levels in the brain of animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol is its potential as a therapeutic agent for neurological disorders. In addition, it has been used as a tool compound for the study of dopamine receptors and their ligands. However, one limitation of its use in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol. One area of interest is the development of more potent and selective dopamine receptor agonists based on its structure. Another area of interest is the investigation of its potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and schizophrenia. Finally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
合成法
The synthesis of 2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol involves the reaction between 3-bromobenzaldehyde and octahydroisoquinoline in the presence of acetic anhydride as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product. The yield of the synthesis is typically around 70-80%, and the purity can be increased through recrystallization.
科学的研究の応用
2-acetyl-1-(3-bromophenyl)octahydro-4a(2H)-isoquinolinol has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been used as a tool compound for the study of dopamine receptors and their ligands.
特性
IUPAC Name |
1-[1-(3-bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-12(20)19-10-9-17(21)8-3-2-7-15(17)16(19)13-5-4-6-14(18)11-13/h4-6,11,15-16,21H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMXSRBTPYKOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Bromophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124034.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)
![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6124054.png)
![N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124058.png)
![1-acetyl-4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6124064.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6124072.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(4-pyridinyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6124078.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)

![2-[(4-ethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6124113.png)
![2-(dimethylamino)-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6124122.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124133.png)